molecular formula C16H14FN5OS B2598224 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1171732-28-7

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2598224
CAS No.: 1171732-28-7
M. Wt: 343.38
InChI Key: WUPRPGYEVLTOKV-UHFFFAOYSA-N
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Description

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has garnered interest in various scientific research areas due to its unique structure.

Preparation Methods

The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often involve the use of solvents like methylene chloride and catalysts such as copper(II) sulfate pentahydrate/sodium ascorbate under microwave irradiation to accelerate the process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the thiazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anti-inflammatory studies.

    Medicine: It is being explored for its potential use in drug discovery, particularly for its activity against certain enzymes and receptors.

    Industry: The compound’s unique structure makes it suitable for material science applications, including the development of new materials with specific properties.

Comparison with Similar Compounds

Similar compounds to (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone include:

    N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share the benzothiazole and piperazine moieties but differ in their additional functional groups.

    1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: This compound includes a triazole ring instead of a pyrazine group, offering different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c17-11-2-1-3-13-14(11)20-16(24-13)22-8-6-21(7-9-22)15(23)12-10-18-4-5-19-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPRPGYEVLTOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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